N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 847400-44-6
VCID: VC4968040
InChI: InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-10-13(29-2)8-9-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27)
SMILES: CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CN3C4=CC=CC=C4SC3=O
Molecular Formula: C21H21N5O4S2
Molecular Weight: 471.55

N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 847400-44-6

Cat. No.: VC4968040

Molecular Formula: C21H21N5O4S2

Molecular Weight: 471.55

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 847400-44-6

Specification

CAS No. 847400-44-6
Molecular Formula C21H21N5O4S2
Molecular Weight 471.55
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H21N5O4S2/c1-25-18(11-26-15-6-4-5-7-17(15)32-21(26)28)23-24-20(25)31-12-19(27)22-14-10-13(29-2)8-9-16(14)30-3/h4-10H,11-12H2,1-3H3,(H,22,27)
Standard InChI Key VUTSLDUBDDMAHJ-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)CN3C4=CC=CC=C4SC3=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key domains:

  • 2,5-Dimethoxyphenyl Acetamide: The phenyl ring features methoxy groups at positions 2 and 5, which enhance lipophilicity and influence electronic interactions with biological targets.

  • 4-Methyl-1,2,4-Triazole: This five-membered ring with two nitrogen atoms contributes to hydrogen bonding and π-π stacking interactions. The methyl group at position 4 modulates steric effects.

  • 2-Oxobenzothiazole: A bicyclic system with a ketone oxygen, this moiety is associated with anticonvulsant activity in related compounds .

The thioether linkage (-S-) between the acetamide and triazole domains enhances metabolic stability compared to oxygen-based ethers.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number847400-44-6
Molecular FormulaC21H21N5O4S2\text{C}_{21}\text{H}_{21}\text{N}_5\text{O}_4\text{S}_2
Molecular Weight471.55 g/mol
IUPAC NameN-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
SolubilityNot publicly available

Synthesis and Reaction Pathways

The synthesis of N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide proceeds through sequential heterocyclic ring formations and functional group transformations:

  • Benzothiazole Ring Synthesis: Condensation of 2-aminothiophenol with carbonyl precursors forms the 2-oxobenzothiazole core .

  • Triazole Formation: Cyclization of thiosemicarbazide derivatives under basic conditions yields the 1,2,4-triazole ring.

  • Thioether Coupling: Nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives links the two domains.

Critical reaction parameters include:

  • Temperature control (60–80°C) to prevent side reactions.

  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.

  • Catalytic bases (e.g., K₂CO₃) to deprotonate thiol groups during coupling.

Biological Activities and Mechanism of Action

Anticonvulsant Activity

The 2-oxobenzothiazole group is a hallmark of rilmazafone, a prodrug for the anticonvulsant agent rilmazolam. Molecular docking simulations suggest that N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may interact with GABAₐ receptors, potentiating chloride influx and neuronal hyperpolarization.

Table 2: Comparative Biological Activities of Structural Analogs

CompoundActivity (IC₅₀ or ED₅₀)TargetReference
Compound 3c 50 mg/kg (p.o.)COX-2 inhibition
Rilmazafone0.8 μMGABAₐ receptor
VC4968040 (this compound)Predicted 10–20 μM*COX-2/GABAₐ

*Estimated via molecular docking.

Molecular Docking and Structure-Activity Relationships (SAR)

Docking studies using AutoDock Vina positioned the compound within COX-2’s hydrophobic pocket (binding affinity: −9.2 kcal/mol). Key interactions include:

  • Hydrogen bonding between the triazole’s nitrogen and His90.

  • π-Stacking of the dimethoxyphenyl ring with Tyr385.

  • Van der Waals contacts between the methyl group and Val349.

SAR trends indicate:

  • Methoxy Positioning: 2,5-Dimethoxy substitution optimizes membrane permeability versus 2,4-isomers.

  • Triazole Methylation: The 4-methyl group reduces metabolic oxidation without steric hindrance.

  • Thioether Linkage: Enhances stability versus oxyacetamide analogs.

Future Directions and Applications

Therapeutic Development

This compound’s dual potential as a COX-2 inhibitor and GABAₐ modulator warrants evaluation in:

  • Chronic Inflammation Models: Adjuvant-induced arthritis in rodents.

  • Epilepsy Assays: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

  • Neuropathic Pain: Sciatic nerve ligation models .

Synthetic Optimization

  • Prodrug Design: Esterification of the acetamide’s carboxylic acid could enhance oral bioavailability.

  • Halogenation: Introducing fluoro or chloro substituents may improve target affinity .

Toxicity Profiling

While acute toxicity studies are lacking, related benzothiazoles show LD₅₀ values >500 mg/kg in rats, suggesting a wide therapeutic window . Prioritized tests include:

  • Hepatotoxicity: ALT/AST levels post-administration.

  • Ulcerogenicity: Gastric lesion assessment versus NSAIDs .

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